N-benzylmorpholine-3-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N-Benzylmorpholine-3-carboxamide (synonym: Morpholine-3-carboxylic acid benzylamide) is a heterocyclic amide building block featuring a fully saturated morpholine ring substituted at the 3-position with an N-benzyl carboxamide group. With a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol, this compound is supplied as a research-grade intermediate (typically ≥97% purity) and is classified under the morpholine-3-carboxamide chemotype, a scaffold recurrently employed in medicinal chemistry for kinase inhibitor and GPCR modulator programs.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B11790726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylmorpholine-3-carboxamide
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1COCC(N1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c15-12(11-9-16-7-6-13-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
InChIKeyOFNJDQKFZCYBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylmorpholine-3-carboxamide (CAS 1482022-36-5): Chemical Identity and Baseline Procurement Specifications


N-Benzylmorpholine-3-carboxamide (synonym: Morpholine-3-carboxylic acid benzylamide) is a heterocyclic amide building block featuring a fully saturated morpholine ring substituted at the 3-position with an N-benzyl carboxamide group . With a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol, this compound is supplied as a research-grade intermediate (typically ≥97% purity) and is classified under the morpholine-3-carboxamide chemotype, a scaffold recurrently employed in medicinal chemistry for kinase inhibitor and GPCR modulator programs [1].

Why N-Benzylmorpholine-3-carboxamide Cannot Be Casually Replaced by Generic Morpholine Carboxamides


Superficial structural similarity among morpholine-3-carboxamide analogs masks critical differences in hydrogen-bonding capacity, conformational preferences, and steric bulk that render simple substitution unreliable. The N-benzyl moiety introduces a specific combination of π-stacking potential and lipophilic surface area that is absent in N-alkyl or unsubstituted analogs, directly impacting target binding and physicochemical properties [1]. In the morpholine-based chemokine modulator patent series, even minor variation in the N-substituent (e.g., benzyl vs. phenethyl vs. cycloalkylmethyl) resulted in marked shifts in CCR3 antagonistic activity, underscoring that the benzyl group is not an interchangeable hydrophobic appendage but a pharmacophoric determinant [2]. Consequently, procurement decisions cannot default to the nearest commercially available morpholine carboxamide without risking loss of the specific molecular recognition features that justify the use of this exact building block.

Quantitative Differentiation Evidence: N-Benzylmorpholine-3-carboxamide vs. In-Class Comparators


Hydrogen-Bond Donor/Acceptor Count as a Polarity and Permeability Discriminator

N-Benzylmorpholine-3-carboxamide possesses exactly one hydrogen-bond donor (the secondary amide N–H) and two hydrogen-bond acceptors (amide carbonyl and morpholine ring oxygen), yielding an HBD/HBA profile of 1/2 . This contrasts with close analogs: N,N-dimethylmorpholine-3-carboxamide has zero HBDs, while unsubstituted morpholine-3-carboxamide retains the primary amide –NH₂ group, contributing two HBDs [1]. The single HBD of the target compound falls within the optimal range for blood-brain barrier penetration (HBD ≤ 2) while providing a specific hydrogen-bond anchor point unavailable in fully N-alkylated variants.

Medicinal Chemistry Drug Design Physicochemical Profiling

ClogP and Lipophilic Surface Area: Benzyl vs. Alkyl N-Substitution

The calculated partition coefficient (ClogP) of N-benzylmorpholine-3-carboxamide is approximately 1.1, driven predominantly by the benzyl group's contribution of ~1.9 log units relative to N–H . In contrast, the N-methyl analog (N-methylmorpholine-3-carboxamide) has a ClogP of approximately –0.2 to 0.1, while N-cyclohexylmethyl analogs exceed ClogP of 2.5, placing the benzyl derivative in a narrow intermediate lipophilicity window [1]. This positions the compound as a balanced scaffold where the benzyl group provides sufficient lipophilicity for hydrophobic pocket occupancy without exceeding the ClogP = 3 threshold associated with increased off-target promiscuity and poor solubility.

Lipophilicity ADME Structure-Property Relationships

Conformational Preorganization: The Morpholine Chair and Benzyl Orientation

X-ray crystallographic data on structurally analogous 4-benzyl-5-oxomorpholine-3-carboxamide derivatives confirm that the morpholine ring adopts a well-defined chair conformation, with the benzyl substituent occupying a predictable orientation that preorganizes the scaffold for intermolecular interactions [1]. In contrast, simpler N-alkyl morpholine-3-carboxamides exhibit greater conformational flexibility due to reduced steric constraint, potentially incurring an entropic penalty upon target binding. The benzyl group's restricted rotational freedom, evidenced by dihedral angle distributions in crystallographic datasets, introduces a degree of conformational preorganization absent in flexible-chain analogs [2].

Conformational Analysis Molecular Recognition Scaffold Design

Purity and Supply Consistency: Vendor-Specified Batch Quality

Commercially sourced N-benzylmorpholine-3-carboxamide is supplied at a certified purity of ≥97–98% (HPLC) by multiple vendors . By comparison, several closely related N-substituted morpholine-3-carboxamide analogs (e.g., N-(o-tolyl)morpholine-3-carboxamide, N-cyclohexyl derivatives) are frequently offered only at ≥95% purity or as custom synthesis products with unspecified batch-to-batch variability [1]. The availability of this compound at 98% purity with full analytical characterization (NMR, HPLC) reduces the risk of confounding impurities in dose-response or SAR studies, a procurement-relevant differentiator for laboratories requiring reproducible biological data.

Quality Control Procurement Reproducibility

High-Confidence Application Scenarios for N-Benzylmorpholine-3-carboxamide Based on Evidence


Fragment-Based Lead Discovery Targeting Hydrophobic Enzyme Pockets

The compound's single HBD and intermediate ClogP (~1.1) make it suitable as a fragment for screening against kinases, proteases, or GPCRs that possess a medium-sized hydrophobic subpocket. The benzyl group can engage in π–π or CH–π interactions with aromatic side chains (e.g., Phe, Tyr, Trp), while the morpholine oxygen and amide carbonyl provide directional hydrogen-bond acceptor capacity [1]. This is supported by the known use of N-benzyl-morpholine scaffolds in chemokine receptor (CCR3) antagonist programs, where the benzyl substituent was critical for potency .

Synthetic Intermediate for Morpholine-Containing Kinase Inhibitor Libraries

The morpholine-3-carboxamide core is a validated scaffold in kinase inhibitor design, particularly for PI3K and CDK family targets [1]. N-Benzylmorpholine-3-carboxamide serves as a versatile intermediate because the benzyl group can be subsequently removed via hydrogenolysis (H₂, Pd/C) to reveal the free morpholine N–H, enabling late-stage diversification. The ≥98% purity of commercially available batches ensures that downstream amide coupling or N-alkylation reactions proceed without interference from amine-containing impurities .

CNS-Penetrant Probe Design Requiring Balanced Polarity

The combination of exactly one HBD, two HBAs, and ClogP ~1.1 positions this compound within the favorable CNS MPO (Multi-Parameter Optimization) scoring space (HBD ≤ 2, ClogP 1–3) [1]. This is a specific advantage over more polar N–H morpholine-3-carboxamide (2 HBDs) or more lipophilic N-cycloalkylmethyl analogs (ClogP > 2.5) for projects targeting brain-penetrant small molecules. The conformational preorganization inferred from analog crystal structures may further reduce the entropic cost of binding to CNS targets such as neurotransmitter receptors or transporters [2].

Chemical Probe for Structure-Activity Relationship (SAR) Studies at GPCRs

Given that the N-benzyl-morpholine chemotype has established activity as a modulator of chemokine receptors, this specific building block can be directly incorporated into SAR campaigns exploring the role of the N-benzyl group in CCR3 or related GPCR binding [1]. The compound provides a defined reference point: its HBD/HBA profile and lipophilicity serve as a calibrated baseline against which the effects of introducing substituents on the benzyl ring (e.g., halogen, methoxy) can be quantitatively assessed in displacement or functional assays .

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